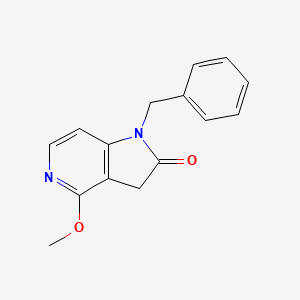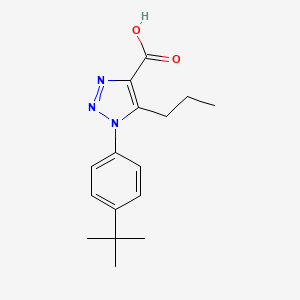
1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications :
- Triazole derivatives, such as 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, are important intermediates in the synthesis of various drugs and biologically active compounds. A study by Liu et al. (2015) demonstrates a new method for synthesizing triazole derivatives using phenyl acetylene, highlighting their importance in drug synthesis and stereoselective reactions (Liu, Pei, Xue, Li, & Wu, 2015).
Biological Activity and Peptidomimetics :
- Ferrini et al. (2015) researched the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are structurally similar to the compound . These molecules are useful for creating peptidomimetics and biologically active compounds, demonstrating the potential of triazole derivatives in developing novel therapeutics (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Photophysical and Chemical Properties :
- Safronov et al. (2020) investigated the photophysical properties of 2-aryl-1,2,3-triazol-4-carboxylic acids, noting their bright blue fluorescence and sensitivity to structural changes and microenvironment. This study highlights the potential use of triazole derivatives in sensors and biological research due to their unique photophysical characteristics (Safronov, Fomin, Minin, Todorov, Kostova, Benassi, & Belskaya, 2020).
Catalytic and Chemical Reactions :
- Turek et al. (2014) discussed the synthesis of palladium(II) complexes with triazole-based N-heterocyclic carbenes. These complexes, which involve triazole derivatives, show promising catalytic performance, especially in Suzuki–Miyaura cross-coupling reactions. This implies potential applications in catalysis and synthetic chemistry (Turek, Panov, Semler, Štěpnička, Proft, Padělková, & Růžička, 2014).
Luminescence and Coordination Chemistry :
- Zhao et al. (2014) explored the luminescence of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives. The study of these complexes offers insights into the coordination chemistry and luminescent properties of triazole-based compounds, which could be relevant for developing new luminescent materials or coordination compounds (Zhao, Zhou, Feng, Wei, & Wang, 2014).
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-5-propyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-6-13-14(15(20)21)17-18-19(13)12-9-7-11(8-10-12)16(2,3)4/h7-10H,5-6H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKOKBNRKBONJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


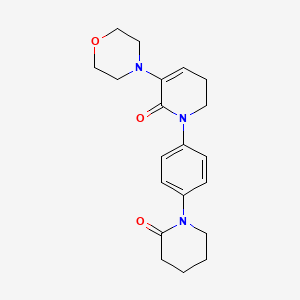
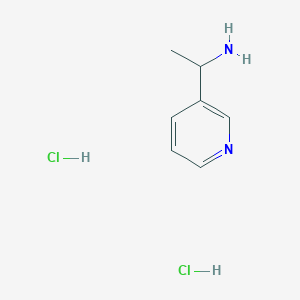
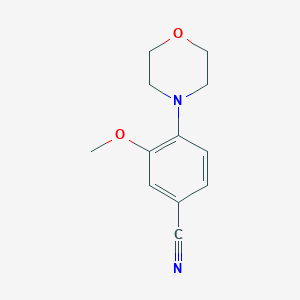
![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B1370929.png)
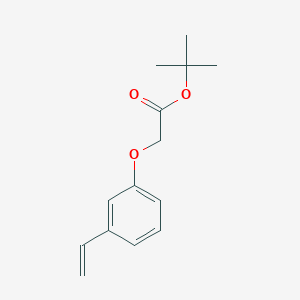
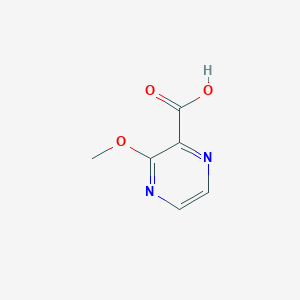


![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)


![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)

